Fumarato de Ro 48-8071

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El fumarato de Ro 48-8071 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El fumarato de Ro 48-8071 ejerce sus efectos inhibiendo la ciclasa de 2,3-oxidosqualeno, una enzima involucrada en la conversión de oxidosqualeno a lanosterol en la vía de biosíntesis del colesterol . Esta inhibición conduce a una reducción en la síntesis de colesterol y a la acumulación de epoxysteroles, que reprimen la expresión de la reductasa de HMG-CoA . Además, se ha demostrado que el this compound induce apoptosis en células cancerosas al modular la expresión de los receptores de andrógenos y estrógenos .

Análisis Bioquímico

Biochemical Properties

Ro 48-8071 fumarate interacts with the enzyme OSC, blocking its function and thereby inhibiting cholesterol synthesis . This interaction occurs at the nanomolar level, indicating a high affinity between Ro 48-8071 fumarate and OSC .

Cellular Effects

In HepG2 cells, a type of liver cell line, Ro 48-8071 fumarate has been shown to reduce cholesterol synthesis in a dose-dependent manner . It also reduces the viability of certain cancer cell lines, such as breast and prostate cancer cells . Furthermore, it has been found to inhibit Ebola virus (EBOV) cell entry .

Molecular Mechanism

Ro 48-8071 fumarate exerts its effects at the molecular level by binding to OSC and inhibiting its function . This leads to a decrease in cholesterol synthesis, which can have various downstream effects, including changes in cell membrane composition and function .

Temporal Effects in Laboratory Settings

The effects of Ro 48-8071 fumarate have been observed over time in laboratory settings. For example, it has been shown to reduce cholesterol synthesis in HepG2 cells in a dose-dependent manner

Dosage Effects in Animal Models

In animal models, Ro 48-8071 fumarate has been shown to lower low-density lipoprotein (LDL) cholesterol levels

Metabolic Pathways

Ro 48-8071 fumarate is involved in the cholesterol biosynthetic pathway, where it inhibits the function of OSC . This leads to a decrease in the production of cholesterol and potentially other downstream metabolites.

Métodos De Preparación

La síntesis del fumarato de Ro 48-8071 involucra varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. El paso final involucra la formación de la sal de fumarato para mejorar la estabilidad y solubilidad del compuesto . Los métodos de producción industrial a menudo emplean condiciones de reacción optimizadas para maximizar el rendimiento y la pureza, incluido el uso de solventes y catalizadores específicos .

Análisis De Reacciones Químicas

El fumarato de Ro 48-8071 experimenta varias reacciones químicas, que incluyen:

Reducción: Comúnmente realizado utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilo o carbonilo, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

El fumarato de Ro 48-8071 a menudo se compara con otros agentes reductores del colesterol como la fluvastatina y la simvastatina . Si bien todos estos compuestos inhiben la síntesis de colesterol, el this compound es único en su capacidad para inducir apoptosis en células cancerosas y modular la expresión del receptor hormonal . Compuestos similares incluyen:

Fluvastatina: Una estatina que inhibe la reductasa de HMG-CoA, utilizada principalmente para reducir los niveles de colesterol.

Simvastatina: Otra estatina con efectos reductores del colesterol similares, pero menos potente en la inducción de apoptosis en células cancerosas.

El this compound se destaca por su doble función en la reducción del colesterol y la terapia contra el cáncer, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYAYLWZCRGKDS-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31BrFNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189197-69-1 | |

| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189197-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-48-8071 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-48-8071 fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

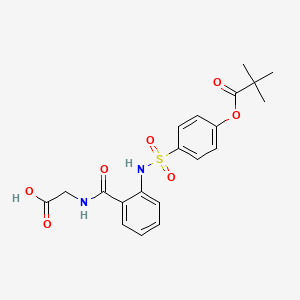

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)